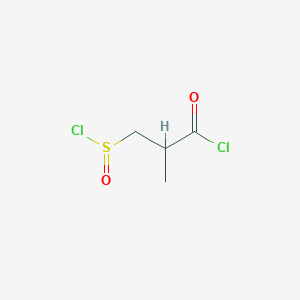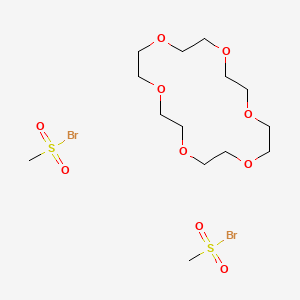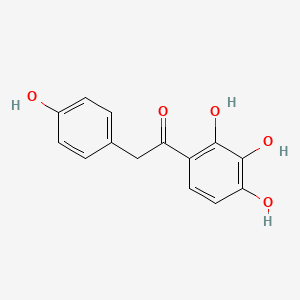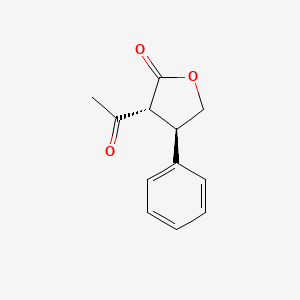
3-(Chlorosulfinyl)-2-methylpropanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chlorosulfinyl)-2-methylpropanoyl chloride is an organosulfur compound with significant applications in organic synthesis. This compound is characterized by the presence of a chlorosulfinyl group and a methylpropanoyl chloride moiety, making it a versatile reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorosulfinyl)-2-methylpropanoyl chloride typically involves the reaction of 3-chloropropionic acid with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-chloropropionic acid+thionyl chloride→3-(Chlorosulfinyl)-2-methylpropanoyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Chlorosulfinyl)-2-methylpropanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorosulfinyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cycloaddition Reactions: It can undergo cycloaddition reactions with alkenes and alkynes to form cyclic compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide and potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride and sodium borohydride are employed for reduction reactions.
Major Products Formed
Amides and Esters: Substitution reactions with amines and alcohols result in the formation of amides and esters, respectively.
Sulfonamides: Reaction with sulfonamides leads to the formation of sulfonamide derivatives.
Cyclic Compounds: Cycloaddition reactions produce various cyclic compounds, depending on the reactants used.
Applications De Recherche Scientifique
3-(Chlorosulfinyl)-2-methylpropanoyl chloride has diverse applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biochemistry: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents, particularly in the synthesis of sulfonamide-based drugs.
Industrial Chemistry: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 3-(Chlorosulfinyl)-2-methylpropanoyl chloride involves its reactivity towards nucleophiles and electrophiles. The chlorosulfinyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to achieve the desired products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorosulfonyl isocyanate: Known for its versatility in organic synthesis, particularly in the preparation of β-lactams and other cyclic compounds.
Thionyl chloride: Commonly used as a chlorinating agent in organic synthesis.
Phosphoryl chloride: Used in the synthesis of acyl chlorides and other organophosphorus compounds.
Uniqueness
3-(Chlorosulfinyl)-2-methylpropanoyl chloride is unique due to its dual functionality, combining the reactivity of both the chlorosulfinyl and methylpropanoyl chloride groups. This dual functionality allows for a wide range of chemical transformations, making it a valuable reagent in synthetic chemistry.
Propriétés
| 77711-01-4 | |
Formule moléculaire |
C4H6Cl2O2S |
Poids moléculaire |
189.06 g/mol |
Nom IUPAC |
3-chlorosulfinyl-2-methylpropanoyl chloride |
InChI |
InChI=1S/C4H6Cl2O2S/c1-3(4(5)7)2-9(6)8/h3H,2H2,1H3 |
Clé InChI |
OZGVFEYPRMDMOM-UHFFFAOYSA-N |
SMILES canonique |
CC(CS(=O)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-[(Cholest-5-en-3-yl)oxy]-6-oxohexanoic acid](/img/structure/B14454502.png)

